
4-(3-Phenylpropanoyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Phenylpropanoyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It is also known as PP2A or TCS P2A. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Applications De Recherche Scientifique
4-(3-Phenylpropanoyl)piperazin-2-one has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is medicinal chemistry, where the compound has been found to exhibit promising activity against a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
In neuroscience, 4-(3-Phenylpropanoyl)piperazin-2-one has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. The compound has also been found to enhance neurogenesis, which is the process of generating new neurons in the brain.
In pharmacology, 4-(3-Phenylpropanoyl)piperazin-2-one has been studied for its potential as a drug target for various diseases. The compound has been found to interact with various proteins, including kinases and phosphatases, which are involved in a range of cellular processes.
Mécanisme D'action
The exact mechanism of action of 4-(3-Phenylpropanoyl)piperazin-2-one is not fully understood. However, studies have suggested that the compound modulates the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. The compound has also been found to inhibit the activity of various enzymes, including phosphatases and kinases.
Biochemical and Physiological Effects
Studies have shown that 4-(3-Phenylpropanoyl)piperazin-2-one exhibits a range of biochemical and physiological effects. The compound has been found to induce apoptosis, which is the process of programmed cell death, in cancer cells. The compound has also been found to enhance the production of neurotrophic factors, which are proteins that promote the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(3-Phenylpropanoyl)piperazin-2-one is its potential as a drug target for various diseases. The compound has been found to exhibit promising activity against a range of diseases, including cancer and neurodegenerative disorders. Another advantage is its ability to modulate the activity of various signaling pathways and enzymes, which makes it a useful tool for studying cellular processes.
One of the limitations of 4-(3-Phenylpropanoyl)piperazin-2-one is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Another limitation is its potential toxicity, which requires careful handling and monitoring in laboratory experiments.
Orientations Futures
There are several future directions for research on 4-(3-Phenylpropanoyl)piperazin-2-one. One area of interest is the development of new derivatives of the compound with improved solubility and potency. Another area of interest is the study of the compound's potential as a drug target for various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 4-(3-Phenylpropanoyl)piperazin-2-one involves the reaction of 3-phenylpropanoic acid with piperazine in the presence of a dehydrating agent such as thionyl chloride. The resulting compound is then treated with acetic anhydride to yield 4-(3-Phenylpropanoyl)piperazin-2-one. The overall reaction can be represented as follows:
Propriétés
IUPAC Name |
4-(3-phenylpropanoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12-10-15(9-8-14-12)13(17)7-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHLTDBFMVWMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylpropanoyl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7479643.png)
![n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B7479656.png)
![2-[3-(1,3-Thiazol-4-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7479662.png)
![4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine](/img/structure/B7479663.png)

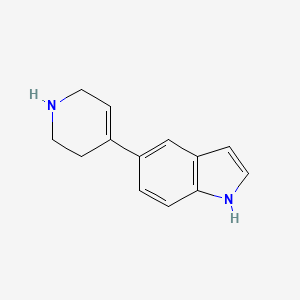
![4,6-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7479695.png)
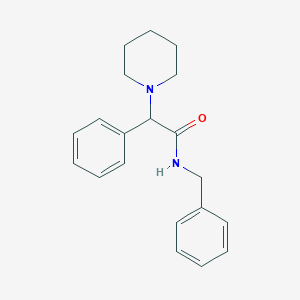

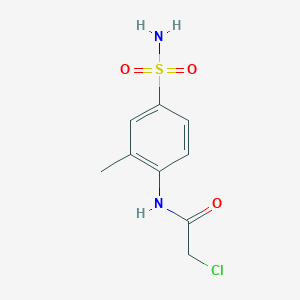
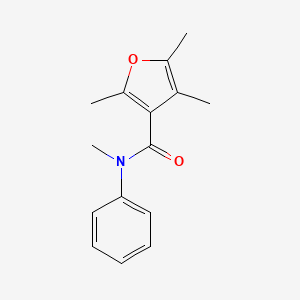
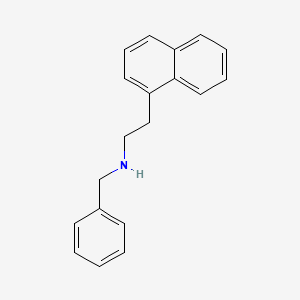
![6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7479744.png)
